molecular formula C12H10BrN B3181117 2'-Bromobiphenyl-2-amine CAS No. 54147-91-0

2'-Bromobiphenyl-2-amine

Cat. No.: B3181117
CAS No.: 54147-91-0
M. Wt: 248.12 g/mol
InChI Key: RNHROIARQQOJTL-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

2’-Bromobiphenyl-2-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. These interactions can lead to changes in cellular behavior, such as altered gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, 2’-Bromobiphenyl-2-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with specific proteins and enzymes is crucial for its role in biochemical reactions and its impact on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Bromobiphenyl-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’-Bromobiphenyl-2-amine can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-Bromobiphenyl-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

2’-Bromobiphenyl-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues .

Transport and Distribution

Within cells and tissues, 2’-Bromobiphenyl-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its availability and activity in different cellular compartments .

Subcellular Localization

The subcellular localization of 2’-Bromobiphenyl-2-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it ensures that it interacts with the appropriate biomolecules and participates in relevant biochemical reactions .

Preparation Methods

The synthesis of 2’-Bromobiphenyl-2-amine can be achieved through several methods. One common synthetic route involves the reaction of 2-iodoaniline with 2-bromophenylboronic acid . This reaction typically employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Another method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of copper chloride (CuCl) as a catalyst . This method utilizes isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid.

Chemical Reactions Analysis

2’-Bromobiphenyl-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2’ position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Bromobiphenyl-2-amine has several scientific research applications:

Comparison with Similar Compounds

2’-Bromobiphenyl-2-amine can be compared with other similar compounds, such as:

    2-Iodobiphenyl-2-amine: Similar in structure but with an iodine atom instead of bromine. It exhibits different reactivity and applications.

    2-Chlorobiphenyl-2-amine: Contains a chlorine atom instead of bromine. It has different chemical properties and reactivity.

    2-Fluorobiphenyl-2-amine: Contains a fluorine atom instead of bromine.

The uniqueness of 2’-Bromobiphenyl-2-amine lies in its specific reactivity and the ability to form a wide range of derivatives with diverse applications in various fields.

Properties

IUPAC Name

2-(2-bromophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHROIARQQOJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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